Pimodivir

Vue d'ensemble

Description

Pimodivir est un médicament antiviral développé comme traitement de la grippe. Il agit en tant qu'inhibiteur de la protéine de base 2 de la polymérase du virus de la grippe. This compound a montré des résultats prometteurs dans les essais cliniques de phase II, bien que son développement clinique ait été interrompu fin 2021 en raison d'un manque d'avantage par rapport au traitement standard .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Pimodivir implique plusieurs étapes, notamment la formation du noyau bicyclo[2.2.2]octane et l'introduction de motifs de pyrimidine fluorée et de pyrrolo[2,3-b]pyridine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclurait l'utilisation de réacteurs à haut rendement, de techniques de purification telles que la cristallisation ou la chromatographie et des mesures de contrôle qualité strictes pour garantir la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Pimodivir subit diverses réactions chimiques, notamment :

Oxydation : L'introduction d'atomes d'oxygène dans la molécule.

Réduction : L'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.

Substitution : Le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour l'étude de l'inhibition des polymérases virales.

Biologie : Pour comprendre les mécanismes de réplication virale et de résistance.

Industrie : Dans le développement de médicaments antiviraux et l'étude des mécanismes de résistance aux médicaments.

Mécanisme d'action

This compound exerce ses effets en inhibant la sous-unité de la protéine de base 2 de la polymérase du virus de la grippe A. Cette inhibition perturbe le processus de réplication virale, empêchant le virus de se multiplier et de se propager . Les cibles moléculaires comprennent le domaine de liaison au capuchon de la protéine de base 2 de la polymérase, qui est essentiel pour la synthèse de l'ARN viral .

Applications De Recherche Scientifique

Phase 2b Studies

- TOPAZ Trial : A pivotal Phase 2b study demonstrated that pimodivir significantly reduced viral load in adult patients with acute uncomplicated seasonal influenza A. The trial showed a statistically significant decrease in the area under the curve (AUC) for viral load when compared to placebo:

- OPAL Study : Another significant Phase 2 study evaluated this compound in combination with oseltamivir in hospitalized patients. Results indicated that while this compound did not show additional clinical benefits over standard care alone, it did demonstrate a shorter time to symptom resolution compared to placebo .

Efficacy Against Resistant Strains

This compound has shown effectiveness against various strains of influenza A, including those resistant to neuraminidase inhibitors and amantadine. In vitro studies have confirmed its potency against pandemic strains such as H1N1 and H7N9 .

Safety Profile

Across multiple studies, this compound has been generally well tolerated with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea. Serious adverse events were rare, indicating a favorable safety profile for further development .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials assessing the efficacy of this compound compared to placebo and standard treatments:

Future Directions and Conclusion

This compound represents a promising addition to the antiviral arsenal against influenza A, particularly as resistance to current therapies becomes more prevalent. Ongoing research aims to further elucidate its efficacy and safety profile, especially in high-risk populations and hospitalized patients.

The development of this compound is supported by various health authorities, including the Biomedical Advanced Research and Development Authority (BARDA), emphasizing its potential role in addressing public health challenges posed by influenza viruses . Continued clinical trials will be essential for determining its place in treatment protocols for influenza A infections.

Mécanisme D'action

Pimodivir exerts its effects by inhibiting the polymerase basic protein 2 subunit of the influenza A virus polymerase complex. This inhibition disrupts the viral replication process, preventing the virus from multiplying and spreading . The molecular targets include the cap-binding domain of the polymerase basic protein 2, which is essential for the viral RNA synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

Oseltamivir : Un autre médicament antiviral utilisé pour traiter la grippe en inhibant l'enzyme neuraminidase.

Baloxavir marboxil : Inhibe l'activité endonucléase dépendante du capuchon de la polymérase du virus de la grippe.

Favipiravir : Cible la ARN-polymérase dépendante de l'ARN du virus de la grippe.

Unicité de Pimodivir

This compound est unique dans son inhibition spécifique de la sous-unité de la protéine de base 2 de la polymérase, qui est différente des cibles d'autres médicaments antiviraux comme l'oseltamivir et le baloxavir marboxil . Ce mécanisme d'action unique fait de this compound un outil précieux pour l'étude des mécanismes de réplication et de résistance virales.

Activité Biologique

Pimodivir (JNJ-63623872) is a novel antiviral agent specifically designed to inhibit the polymerase basic protein 2 (PB2) subunit of the influenza A virus. This compound represents a significant advancement in the treatment of influenza, particularly in the context of rising resistance to traditional antiviral therapies. This article synthesizes current research findings, clinical trial data, and mechanistic insights into the biological activity of this compound.

This compound functions as a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A virus polymerase complex. The binding of this compound to PB2 inhibits viral replication by obstructing the cap-binding pocket, which is crucial for viral mRNA synthesis. Structural studies have revealed that this compound stabilizes a transcriptionally inactive configuration of the polymerase, thus preventing effective viral transcription and replication .

Key Mechanistic Insights:

- Cap-Binding Pocket Inhibition : this compound occupies the 7-methyl GTP cap-binding pocket, essential for mRNA capping.

- Mid-Link Domain Interaction : It also interacts with the mid-link domain of PB2, promoting an inactive state that prevents transcription .

- Resistance Mutations : Research has identified several mutations in PB2 that confer resistance to this compound, particularly in regions critical for its binding and function. Notable mutations include N510T and S514R, which affect the stability of the polymerase complex in the presence of the drug .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety profile. The most notable studies include:

Phase 2b Topaz Trial

- Objective : To assess the efficacy of this compound as monotherapy and in combination with oseltamivir.

- Results : The trial demonstrated a significant reduction in viral load over seven days in patients treated with this compound compared to placebo. The combination therapy with oseltamivir showed even greater efficacy.

| Treatment Group | Change in AUC Viral Load (day*log10 copies/mL) |

|---|---|

| This compound 300 mg vs placebo | -3.6 |

| This compound 600 mg vs placebo | -4.5 |

| This compound 600 mg + Oseltamivir vs placebo | -8.6 |

| This compound 600 mg + Oseltamivir vs this compound 600 mg | -4.1 |

- Safety Profile : The treatment was generally well tolerated, with mild to moderate diarrhea being the most common adverse event reported .

Human Challenge Study

- Design : Healthy volunteers were inoculated with an influenza A virus strain and treated with various doses of this compound.

- Findings : Results indicated a dose-dependent decrease in viral shedding and associated symptoms, supporting its potential as an effective antiviral agent against influenza A .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed, necessitating ongoing research into its mechanisms. Resistance mutations have been identified at several sites within PB2, including:

Propriétés

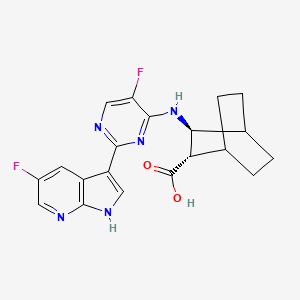

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028095 | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629869-44-8 | |

| Record name | Pimodivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimodivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMODIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.